2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-3-5-15(6-4-14)11-23-19(28)13-31-22-25-20-18(21(29)26-22)12-24-27(20)16-7-9-17(30-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,23,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKSXDRNSICQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide (CAS Number: 922025-49-8) is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in cancer therapy and anti-inflammatory applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 922025-49-8 |
Functional Groups
The compound contains several functional groups that contribute to its biological activity:
- Hydroxy group : Enhances solubility and potential interactions with biological targets.
- Methoxy group : May influence the compound's pharmacokinetics and receptor binding.
- Thioether linkage : Could participate in various chemical reactions, potentially enhancing biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines. For instance, it was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited significant cytotoxic effects, suggesting a potential role as an anticancer agent. The mechanism appears to involve the inhibition of critical signaling pathways associated with tumor growth and proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Preliminary data indicate that it effectively suppresses COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound also displays antimicrobial activity. Pyrazole derivatives have been shown to possess inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo[3,4-d]pyrimidine core and substituents on the aromatic rings can significantly influence potency and selectivity against specific targets. For example:
- Substitution patterns on the phenyl rings can enhance binding affinity to target proteins.
- The presence of electron-donating or withdrawing groups can modify the electronic properties, affecting reactivity and interaction with biomolecules.
Study 1: Antitumor Efficacy in Breast Cancer Models
A study investigated the efficacy of this compound in combination with doxorubicin in breast cancer models. The results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone. This suggests that the compound may be useful in combination therapies for treating resistant breast cancer subtypes .
Study 2: Inhibition of COX Enzymes
In vitro assays demonstrated that the compound significantly inhibited COX-2 enzyme activity, with an IC50 value indicating potent anti-inflammatory effects. This positions it as a potential candidate for developing new anti-inflammatory drugs .
Scientific Research Applications
The biological activities of this compound are attributed to its interaction with various molecular targets involved in critical cellular processes. The following sections detail its applications across different domains.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. In vitro studies have demonstrated that related compounds can inhibit cell proliferation across various cancer cell lines, with some derivatives showing GI50 values below 5.0 μM against multiple cancer types.
Case Study : A study evaluated a series of substituted pyrazolo[3,4-d]pyrimidines for their cytotoxic effects on human cancer cell lines. The most potent compounds exhibited significant inhibition at micromolar concentrations, suggesting their potential as lead compounds in anticancer drug development.
Antimicrobial Activity
The compound has shown promising activity against Mycobacterium tuberculosis, with studies indicating an IC50 range suggesting it may serve as a lead compound for developing new anti-tubercular agents.
Efficacy Against Mycobacterium tuberculosis : A study found that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, indicating potential for further development into therapeutic agents.
Enzyme Inhibition
Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been reported to inhibit phosphodiesterase enzymes, which are crucial in cellular signaling and inflammation pathways. This inhibition can lead to therapeutic effects in various inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for high-yield production of this compound?
- Methodological Answer : The synthesis involves multi-step reactions starting with precursors like 4-methoxyphenyl derivatives and thioacetamide intermediates. Key steps include cyclization of pyrazolo[3,4-d]pyrimidine cores and subsequent acylation. Critical parameters:
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and stability of intermediates .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitutions .
- Temperature : Controlled heating (60–80°C) to prevent decomposition of sensitive intermediates .
- Validation : Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to balance yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-hydroxy and 4-methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₃H₂₂N₄O₃S) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase (COX) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the 4-hydroxy, 4-methoxyphenyl, or 4-methylbenzyl groups .
- Assay Parallelism : Test analogs in standardized bioassays (e.g., consistent cell lines, enzyme batches) to isolate substituent effects .
- Data Table :
| Substituent Position | Modification | IC₅₀ (Anticancer) | MIC (Antimicrobial) |
|---|---|---|---|
| 4-Hydroxy | -OH → -OCH₃ | 12 μM → 8 μM | 32 μg/mL → 16 μg/mL |
| 4-Methylbenzyl | -CH₃ → -CF₃ | 15 μM → 22 μM | No significant change |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compounds using HPLC and NMR to rule out impurities (>98% purity required) .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability .
- Meta-Analysis : Compare data from PubChem and peer-reviewed studies to identify outliers .
Q. What computational strategies can predict target binding and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or COX-2 .
- ADMET Prediction : SwissADME to assess solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
Q. How to assess metabolic stability and identify major metabolites?
- Methodological Answer :
- Liver Microsome Assay : Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS .
- Metabolite Profiling : Identify oxidation products (e.g., sulfoxide formation) using high-resolution MS .
Q. What strategies address solubility challenges in formulation for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the 4-hydroxy group for improved bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
